molecular formula C15H13NO4 B13518802 1,3-Dioxoisoindolin-2-yl cyclohex-3-ene-1-carboxylate

1,3-Dioxoisoindolin-2-yl cyclohex-3-ene-1-carboxylate

Cat. No.: B13518802
M. Wt: 271.27 g/mol
InChI Key: OHTIXLMHLCUHLK-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl cyclohex-3-ene-1-carboxylate is a chemical compound characterized by its unique structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl cyclohex-3-ene-1-carboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be carried out under various conditions, including transition-metal-catalyzed reactions and organocatalytic methods, which offer robust techniques for constructing these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-yl cyclohex-3-ene-1-carboxylate stands out due to its unique combination of an isoindoline nucleus with a cyclohexene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C15H13NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)20-15(19)10-6-2-1-3-7-10/h1-2,4-5,8-10H,3,6-7H2

InChI Key

OHTIXLMHLCUHLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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